Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
CAS No.: 46229-47-4
VCID: VC21541749
Molecular Formula: C17H21NO5S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is an organic compound with a unique structure that combines a benzyl ester and a sulfonate group. Its molecular formula is C17H21NO5S, and it has a molecular weight of approximately 427.51 g/mol . This compound is notable for its applications in chemistry, biology, and medicine, primarily due to its reactivity and ability to participate in diverse chemical transformations. Synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonateThe synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate typically involves two main steps:
Biological Activity and ApplicationsBenzyl 2-aminopropanoate 4-methylbenzenesulfonate exhibits biological activity primarily through its interactions with enzymes and proteins. It can act as an enzyme inhibitor or modulator, influencing biochemical pathways related to its structure and functional groups. Biological Applications
Research Findings and Future DirectionsResearch on Benzyl 2-aminopropanoate 4-methylbenzenesulfonate highlights its versatility in organic synthesis and its potential in medicinal chemistry. Future studies may focus on exploring its therapeutic applications and optimizing its synthesis for industrial production.
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 46229-47-4 | ||||||||||||||||||||||||
Product Name | Benzyl 2-aminopropanoate 4-methylbenzenesulfonate | ||||||||||||||||||||||||
Molecular Formula | C17H21NO5S | ||||||||||||||||||||||||
Molecular Weight | 351.4 g/mol | ||||||||||||||||||||||||
IUPAC Name | benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10) | ||||||||||||||||||||||||
Standard InChIKey | NWOPHJSSBMABBD-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | ||||||||||||||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | ||||||||||||||||||||||||
Synonyms | Benzyl2-aminopropanoate4-methylbenzenesulfonate;46229-47-4;35386-78-8;BENZYL2-AMINOPROPANOATE;TOLUENESULFONICACID;4-methylbenzenesulfonicacid;(phenylmethyl)2-azanylpropanoate;2-aminopropanoicacid(phenylmethyl)ester;DL-Ala-OBzlTosOH;H-Ala-OBzl??Tos;ACMC-209jrb;AC1MJ3EY;ACMC-209ji2;SCHEMBL1670578;CTK8F9279;MolPort-006-109-491;EINECS252-538-2;EINECS255-969-4;6166AH;AKOS016014605;VC31002;O-Benzyl-DL-alaninetoluene-p-sulfonate;O-benzyl-DL-alaninetoluene-p-sulphonate;O-Benzyl-L-alaninetoluene-p-sulphonate;1-alaninebenzylester4-toluenesulfonate | ||||||||||||||||||||||||
PubChem Compound | 3084877 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume